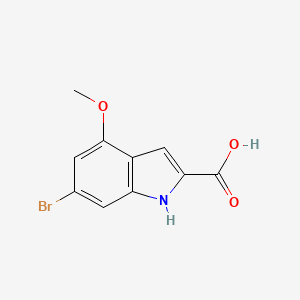

6-Bromo-4-methoxy-1H-indole-2-carboxylic acid

Description

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

- 3420 (O–H stretch, carboxylic acid)

- 1685 (C=O stretch)

- 1590 (C=C aromatic)

- 1265 (C–O–C methoxy)

- 680 (C–Br stretch).

The absence of N–H stretching above 3100 cm⁻¹ confirms deprotonation of the indole NH in the solid state.

UV-Vis Spectroscopy

In methanol, the compound shows absorption maxima at λ = 285 nm (π→π* transition of indole) and λ = 320 nm (n→π* transition of the carboxylic acid group). The bromine substituent causes a 15 nm bathochromic shift compared to non-halogenated analogs.

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:

- HOMO-LUMO gap : 4.12 eV, localized on the indole ring and bromine atom.

- Electrostatic potential (ESP) : The carboxylic acid group exhibits the highest electronegativity (-0.32 e), while the methoxy oxygen shows a positive potential (+0.18 e).

| Parameter | Value (eV) |

|---|---|

| HOMO energy | -6.54 |

| LUMO energy | -2.42 |

| Dipole moment | 4.78 Debye |

Properties

IUPAC Name |

6-bromo-4-methoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO3/c1-15-9-3-5(11)2-7-6(9)4-8(12-7)10(13)14/h2-4,12H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHXDRKKSFBJBMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C=C(N2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-Bromo-4-methoxy-1H-indole-2-carboxylic acid typically involves several steps:

Methoxylation: The addition of a methoxy group at the 4th position.

These reactions often require specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . Methoxylation typically involves the use of methanol and a strong acid catalyst . Carboxylation can be performed using carbon dioxide under high pressure and temperature .

Chemical Reactions Analysis

6-Bromo-4-methoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the removal of the bromine atom or the reduction of the carboxylic acid group to an alcohol.

Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 HIV-1 Integrase Inhibition

Recent studies have highlighted the efficacy of 6-bromo-4-methoxy-1H-indole-2-carboxylic acid derivatives as potential inhibitors of HIV-1 integrase. The mechanism involves the chelation of magnesium ions within the active site of the integrase enzyme, which is crucial for its catalytic activity.

Case Study: Structural Optimization and Activity

A structural optimization study demonstrated that modifications at the C6 position of the indole scaffold significantly enhanced the inhibitory activity against HIV-1 integrase. For instance, a derivative with a halogenated benzene ring at C6 exhibited an IC50 value of 0.13 μM, indicating potent inhibitory effects compared to other derivatives with higher IC50 values ranging from 12.41 μM to 47.44 μM .

| Compound | IC50 (μM) | Binding Interaction |

|---|---|---|

| This compound | 0.13 | Bis-bidentate chelation with Mg²⁺ ions |

| Other derivatives | 12.41 - 47.44 | Varied interactions with dC20 |

This table summarizes the inhibitory potency of various derivatives, emphasizing the significance of structural modifications for enhancing biological activity.

Antifungal Activity

2.1 Antifungal Properties

The compound has also been investigated for its antifungal activities. A study reported on the production and characterization of related indole derivatives from Bacillus toyonensis, which demonstrated promising antifungal activity under various conditions .

Optimization of Production Conditions

Using response surface methodology, optimal conditions for producing antifungal metabolites were established, leading to a significant increase in yield:

| Parameter | Optimal Condition |

|---|---|

| Starch | 5 g/L |

| Peptone | 5 g/L |

| Agitation Rate | 150 rpm |

| pH | 6 |

| Temperature | 40 °C |

These conditions resulted in a production increase by approximately 3.49-fold, showcasing the potential of indole derivatives in antifungal applications.

Mechanism of Action

The mechanism of action of 6-Bromo-4-methoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are still under investigation .

Comparison with Similar Compounds

6-Bromo-4-methoxy-1H-indole-2-carboxylic acid can be compared with other indole derivatives, such as:

6-Bromoindole-2-carboxylic acid: Lacks the methoxy group at the 4th position.

4-Methoxyindole-2-carboxylic acid: Lacks the bromine atom at the 6th position.

Indole-2-carboxylic acid: Lacks both the bromine and methoxy groups.

The presence of the bromine and methoxy groups in this compound makes it unique and may contribute to its specific chemical and biological properties .

Biological Activity

6-Bromo-4-methoxy-1H-indole-2-carboxylic acid is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by the presence of a bromine atom at the 6-position and a methoxy group at the 4-position of the indole ring, along with a carboxylic acid functional group at the 2-position, has shown potential in various therapeutic applications, including antimicrobial and anticancer properties.

Indole derivatives, including this compound, are known to interact with multiple biological targets:

- Receptor Interactions : These compounds often bind to various receptors, influencing cellular signaling pathways.

- Enzyme Modulation : They exhibit inhibitory activity against several enzymes involved in metabolic pathways, which can alter cellular functions and gene expression.

- Biochemical Pathways : Indole derivatives can affect pathways related to apoptosis, cell proliferation, and differentiation, contributing to their anticancer effects .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

- Anticancer Activity :

-

Antiviral Properties :

- Research focused on its role as an HIV integrase inhibitor revealed that this compound effectively inhibited the strand transfer activity of integrase. Structurally optimized derivatives showed enhanced potency with IC50 values as low as 0.13 μM, indicating strong potential for further development as an antiviral agent .

-

Biochemical Interactions :

- The compound interacts with various enzymes and proteins, influencing their activity. This includes inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Bromo-4-methoxy-1H-indole-2-carboxylic acid?

- Methodological Answer : The synthesis typically involves bromination of a precursor indole derivative followed by carboxylation. For example, radical bromination using N-bromosuccinimide (NBS) under controlled conditions can introduce the bromine atom at the 6-position. Subsequent carboxylation may employ carbon dioxide under high-pressure conditions or palladium-catalyzed cross-coupling reactions to install the carboxylic acid group at the 2-position . Optimization of reaction parameters (e.g., temperature, solvent polarity) is critical to minimize side products like di-brominated derivatives .

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are essential for confirming substitution patterns and functional groups. Aromatic protons near bromine may exhibit deshielding (e.g., δ 7.2–7.8 ppm for indole protons) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, particularly for resolving tautomeric forms of the indole ring and verifying bromine positioning .

- HPLC-MS : Validates purity (>95%) and molecular weight (theoretical m/z: 270.08 for ) .

Q. What solvents and conditions are optimal for handling this compound in experimental settings?

- Methodological Answer : The compound is polar due to the carboxylic acid group, making dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) suitable for dissolution. For reactions requiring inert conditions, tetrahydrofuran (THF) under nitrogen/argon is recommended. Stability tests indicate degradation at temperatures >100°C, so low-temperature storage (-20°C) is advised .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in spectral data (e.g., unexpected H NMR shifts)?

- Methodological Answer : Discrepancies often arise from tautomerism (e.g., indole NH proton exchange) or residual solvents. Strategies include:

- Variable Temperature NMR : To observe proton exchange rates and identify dynamic processes .

- Deuterium Exchange Experiments : Confirm NH proton presence by treating with DO .

- Cross-Validation : Compare with computational predictions (DFT-based chemical shift calculations) .

Q. What computational approaches are effective for studying this compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases). Key parameters include grid box size (20–25 Å) centered on the active site and Lamarckian genetic algorithms for conformational sampling .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER can assess binding stability (e.g., RMSD <2 Å over 50 ns trajectories) .

Q. How can reaction conditions be optimized to mitigate competing pathways (e.g., over-bromination)?

- Methodological Answer :

- Stoichiometric Control : Limit brominating agents (e.g., Br or NBS) to 1.1 equivalents.

- Temperature Modulation : Lower temperatures (0–5°C) reduce radical-mediated side reactions.

- Protecting Groups : Temporarily protect the carboxylic acid with methyl esters to direct bromination regioselectivity .

Q. What strategies are used to evaluate the compound’s stability under varying pH and redox conditions?

- Methodological Answer :

- pH Stability Assays : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC at 24-hour intervals.

- Oxidative Stress Tests : Expose to HO (1–5 mM) to assess susceptibility to oxidation at the indole ring .

Q. How do substitutions at the 4-methoxy group influence biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., 4-ethoxy or 4-hydroxy derivatives) and testing against target proteins. For example, replacing methoxy with bulkier groups may sterically hinder binding, while electron-withdrawing groups (e.g., nitro) could enhance electrophilic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.